O1-Butyl O2-propyl benzene-1,2-dicarboxylate

Description

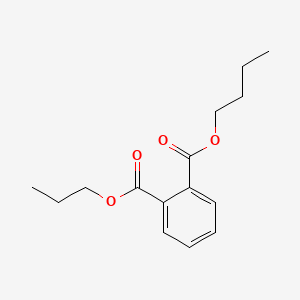

O1-Butyl O2-propyl benzene-1,2-dicarboxylate is a mixed alkyl ester derivative of phthalic acid, characterized by a benzene ring substituted with two ester groups: a butyl (C₄H₉) group at the first oxygen and a propyl (C₃H₇) group at the second oxygen. Phthalate esters are known for their variable physicochemical properties and biological activities depending on alkyl chain length, branching, and substitution patterns .

Properties

CAS No. |

102148-87-8 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-O-butyl 1-O-propyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C15H20O4/c1-3-5-11-19-15(17)13-9-7-6-8-12(13)14(16)18-10-4-2/h6-9H,3-5,10-11H2,1-2H3 |

InChI Key |

AJMYPCAFZCFWGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Butyl O2-propyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with butanol and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Phthalic anhydride+Butanol+Propanol→O1-Butyl O2-propyl benzene-1,2-dicarboxylate+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

O1-Butyl O2-propyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

Oxidation: Phthalic acid and its derivatives.

Reduction: Alcohols corresponding to the ester groups.

Substitution: Various substituted phthalate esters.

Scientific Research Applications

O1-Butyl O2-propyl benzene-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

Biology: Studied for its effects on cellular processes and potential as a biomarker for exposure to phthalates.

Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.

Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which O1-Butyl O2-propyl benzene-1,2-dicarboxylate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. It can bind to estrogen receptors, altering gene expression and cellular responses.

Comparison with Similar Compounds

1-O-Butyl 2-O-Octyl Benzene-1,2-Dicarboxylate

- Structure : Butyl (C₄H₉) and octyl (C₈H₁₇) ester groups.

- Properties: Antioxidant Activity: Exhibits free radical scavenging activity (80% NO inhibition in RAW-264.7 macrophages) due to electron-donating alkyl chains . Physicochemical Data: Boiling point 263.7°C, molecular weight 334.4 g/mol, detected via GC–MS with a retention time of 11.70 min .

- Applications : Used in natural antioxidant extracts from Saussurea heteromalla .

Dipropyl Benzene-1,2-Dicarboxylate

Dibutyl Benzene-1,2-Dicarboxylate

- Structure : Two butyl (C₄H₉) ester groups.

- Properties: Bioactivity: Found in Strychnos innocua root extracts, contributing to medicinal efficacy . GC–MS Data: Highest peak area (31.03%) in ethyl acetate extracts, indicating abundance in plant matrices .

Functional Analogs

Benzyl Butyl Phthalate (BBP)

- Structure : Butyl (C₄Hₙ) and benzyl (C₆H₅CH₂) ester groups.

- Properties: Physicochemical Data: Boiling point ~370°C, density 1.125 g/cm³, liquid at room temperature .

Dioctyl Benzene-1,2-Dicarboxylate

- Structure : Two octyl (C₈H₁₇) ester groups.

- Pesticide Utility: Analogous to biphenthrin (prediction score 0.47), suggesting applicability in pest management .

Key Comparative Data

*Note: Data for O1-butyl O2-propyl phthalate are estimated based on structural analogs.

Research Findings and Implications

Antioxidant Efficacy: Longer alkyl chains (e.g., octyl in 1-O-butyl 2-O-octyl phthalate) enhance radical scavenging by stabilizing phenolic intermediates .

Branching Effects : Branched esters (e.g., diisobutyl phthalate) exhibit lower volatility and higher stability compared to linear analogs .

Ecological Impact : Short-chain phthalates (e.g., dipropyl) are less persistent but more toxic to aquatic organisms than long-chain derivatives .

Biological Activity

O1-Butyl O2-propyl benzene-1,2-dicarboxylate, an organic compound classified as a phthalate ester, has garnered attention for its diverse biological activities and applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS No. | 102148-87-8 |

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 2-O-butyl 1-O-propyl benzene-1,2-dicarboxylate |

| Structural Formula | Structural Formula |

This compound interacts with cellular receptors and enzymes, particularly estrogen receptors, leading to potential endocrine disruption. Its structural characteristics allow it to mimic natural hormones, impacting gene expression and cellular signaling pathways. This mechanism is crucial for understanding its biological effects and potential health implications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Endocrine Disruption : The compound has been studied for its ability to interfere with hormonal signaling pathways. It can bind to estrogen receptors, potentially leading to reproductive and developmental issues in exposed organisms.

- Cellular Effects : Studies have shown that this compound affects cellular processes such as proliferation and apoptosis. Its plasticizing properties may also influence cell membrane dynamics and fluidity.

Study on Endocrine Disruption

A significant study investigated the endocrine-disrupting potential of various phthalates, including this compound. Researchers found that exposure to this compound altered hormone levels in animal models, resulting in developmental abnormalities .

Cellular Proliferation Assay

In vitro assays demonstrated that this compound affected the proliferation of human cell lines. The compound was shown to inhibit cell growth at certain concentrations while promoting proliferation at lower doses, indicating a dose-dependent response .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other phthalates:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Di-n-butyl phthalate (DBP) | Known endocrine disruptor | Commonly used plasticizer |

| Diethyl phthalate (DEP) | Endocrine disruption | Less potent than DBP |

| Butyl benzyl phthalate (BBP) | Moderate endocrine disruptor | Used in adhesives and coatings |

Research Findings

Recent studies have highlighted the potential health risks associated with exposure to this compound:

Q & A

Q. What are the established synthetic routes for O1-Butyl O2-propyl benzene-1,2-dicarboxylate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Synthesis typically involves esterification of benzene-1,2-dicarboxylic acid with butanol and propanol derivatives under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization includes:

- Temperature control : Reflux at 110–130°C to ensure complete esterification .

- Solvent selection : Use toluene or xylene to azeotropically remove water and shift equilibrium toward product formation.

- Catalyst screening : Test Lewis acids like zinc chloride for improved yields in transesterification routes .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- GC-MS : Monitor retention time (~11–12 min) and molecular ion peaks (e.g., m/z 312 for [M]⁺) with fragmentation patterns matching ester cleavage (e.g., m/z 149 for phthalate anion) .

- NMR :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, focusing on torsional angles between ester groups and benzene rings to confirm stereochemistry .

Q. What physicochemical properties (e.g., LogP, solubility parameters) are critical for designing biological experiments with this compound?

Methodological Answer:

- LogP : Experimental LogP ≈ 0.8 (octanol/water partition coefficient), indicating moderate hydrophobicity suitable for membrane permeability studies .

- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO or ethanol as solvents for in vitro assays (validate solvent compatibility with controls) .

- Thermal stability : Boiling point ~341°C (rough estimate); ensure stability under experimental temperatures via TGA-DSC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound in pharmacological studies?

Methodological Answer:

- Docking validation : Cross-check molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for ester group flexibility .

- Assay conditions : Replicate bioactivity studies (e.g., antibacterial assays against E. coli) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Metabolite screening : Use LC-MS to identify hydrolysis products (e.g., monoesters) that may influence bioactivity discrepancies .

Q. What strategies are recommended for crystallizing this compound derivatives, particularly when dealing with polymorphic uncertainties?

Methodological Answer:

- Solvent screening : Test polar/non-polar solvent pairs (e.g., chloroform/hexane) to induce slow crystallization and isolate stable polymorphs .

- SHELXL refinement : Resolve ambiguous electron density maps by constraining ester group geometries and refining hydrogen atom positions using isotropic displacement parameters .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity and identify polymorphic transitions .

Q. How should pharmacokinetic modeling approaches be adapted for this diester based on its structural analogs in PBPK studies?

Methodological Answer:

- PBPK model parameters : Use data from bis(2-propylheptyl) benzene-1,2-dicarboxylate (DPHP) as a structural analog to estimate tissue:blood partition coefficients and hepatic clearance rates .

- In vitro-in vivo extrapolation (IVIVE) : Measure microsomal stability (human liver microsomes) to refine intrinsic clearance values for the compound .

- Sensitivity analysis : Test the impact of ester hydrolysis rates on bioavailability predictions using SAAM II or PK-Sim software .

Q. What analytical methodologies are essential for detecting and quantifying metabolic byproducts during in vitro degradation studies?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify monoester metabolites (LOD ≤ 0.1 µg/mL) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., d₄-butyl/propyl groups) to track degradation pathways via mass shifts in MS spectra .

- Enzymatic assays : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis kinetics via UV-Vis (λ = 240 nm for phthalate release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.